molecular formula C15H18O5 B12517604 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid

Cat. No.: B12517604
M. Wt: 278.30 g/mol
InChI Key: ILQMZWNFHVWTII-UHFFFAOYSA-N
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Description

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a chemical compound with the molecular formula C15H18O5. It is a derivative of benzoic acid, characterized by the presence of an acryloxy group attached to a pentyl chain, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 5-bromo-pentanol, followed by the acrylation of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid undergoes various chemical reactions, including:

    Polymerization: The acryloxy group can participate in free radical polymerization, leading to the formation of polymers.

    Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Polymerization: Polymers with varying molecular weights and properties.

    Hydrolysis: 4-Hydroxybenzoic acid and 5-hydroxy-pentanol.

Scientific Research Applications

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and resins with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy group plays a crucial role in initiating free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Acryloxy-hexyl-1-oxy)benzoic acid
  • 4-(4-Acryloxy-butyl-1-oxy)benzoic acid
  • 4-(3-Acryloxy-propyl-1-oxy)benzoic acid

Comparison

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is unique due to its specific chain length and the position of the acryloxy group. This structural feature imparts distinct properties to the compound, such as its polymerization behavior and the mechanical properties of the resulting polymers. Compared to its analogs with different chain lengths, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

4-(5-prop-2-enoyloxypentoxy)benzoic acid

InChI

InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18)

InChI Key

ILQMZWNFHVWTII-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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